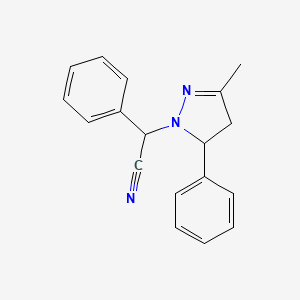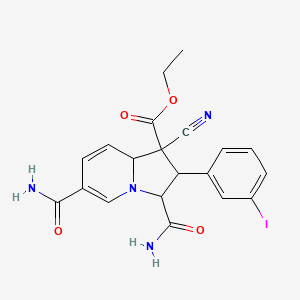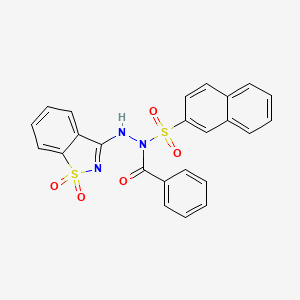
(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)acetonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and acetonitrile groups.
Preparation Methods
The synthesis of (3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)acetonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated nitriles. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)acetonitrile can be compared with other pyrazole derivatives, such as:
- (3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(methyl)acetonitrile
- (3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(ethyl)acetonitrile These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential applications.
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C18H17N3/c1-14-12-17(15-8-4-2-5-9-15)21(20-14)18(13-19)16-10-6-3-7-11-16/h2-11,17-18H,12H2,1H3 |
InChI Key |
HGBQDGFEQHUTSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,12,14-tetramethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11097106.png)
![Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate](/img/structure/B11097110.png)
![2-(2-Chloro-4-nitro-anilino)ethyl-[2-(4-methylfurazan-3-yl)oxyethyl]amine](/img/structure/B11097112.png)
![2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11097120.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11097127.png)
![N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11097130.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11097134.png)
![4-[(Z)-(1H-indol-3-ylmethylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11097142.png)

![3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B11097161.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11097171.png)
![N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B11097176.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11097177.png)
